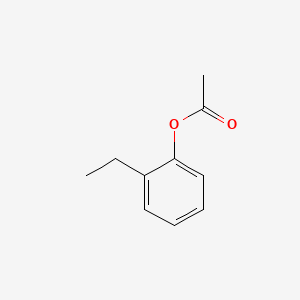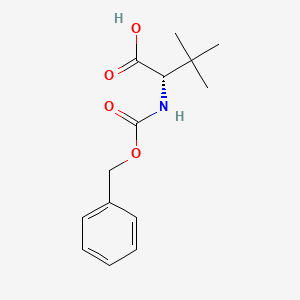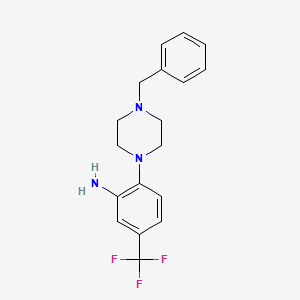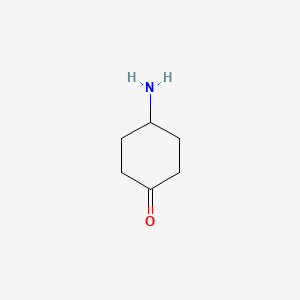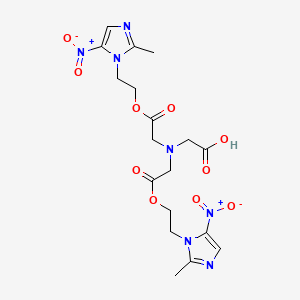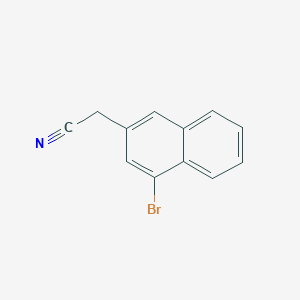
2-(4-Bromonaphthalen-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-Bromonaphthalen-2-yl)acetonitrile" is not directly studied in the provided papers. However, the papers do provide insights into related chemical reactions and synthesis methods that could be relevant to the understanding of similar compounds. The first paper discusses the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile, which is a reaction that could potentially be analogous to reactions involving bromonaphthalene derivatives . The second paper describes the synthesis of a phosphonium ylide from triphenylphosphine and 5-bromovaleric acid in acetonitrile . This synthesis process could offer a parallel to the methods used in synthesizing bromonaphthalene derivatives.
Synthesis Analysis
The synthesis of related compounds in acetonitrile is discussed in the second paper, where ylide(4-carboxybutyl)triphenylphosphonium bromide is synthesized from triphenylphosphine and 5-bromovaleric acid . This synthesis involves the use of acetonitrile as a solvent, which is a common solvent in the synthesis of nitrile-containing compounds. Although the synthesis of "2-(4-Bromonaphthalen-2-yl)acetonitrile" is not explicitly described, the methodologies used in the synthesis of the ylide could be adapted for the synthesis of bromonaphthalene derivatives.
Molecular Structure Analysis
The structure of the synthesized ylide in the second paper was confirmed using IR and ^1HNMR . These techniques are crucial in determining the molecular structure of organic compounds, including "2-(4-Bromonaphthalen-2-yl)acetonitrile". While the papers do not provide direct information on the molecular structure of this specific compound, the methods mentioned are applicable for its structural analysis.
Chemical Reactions Analysis
The first paper provides an analysis of the oxidation reactions mediated by tris(4-bromophenyl)amine in acetonitrile . The study includes voltammetric and spectroscopic investigations, which suggest an EC' mechanism for the oxidation of 2,6-lutidine by the electrogenerated triaryl aminium radical cation. This insight into the oxidation mechanism in acetonitrile could be relevant to the chemical reactions that "2-(4-Bromonaphthalen-2-yl)acetonitrile" might undergo, particularly if it involves similar radical cation intermediates.
Physical and Chemical Properties Analysis
Neither paper directly addresses the physical and chemical properties of "2-(4-Bromonaphthalen-2-yl)acetonitrile". However, the electrochemical and spectroscopic techniques used in the first paper to study the oxidation products and kinetics , as well as the structural confirmation methods used in the second paper , are all relevant to the analysis of the physical and chemical properties of bromonaphthalene derivatives. These methods can be used to determine properties such as solubility, stability, and reactivity, which are essential for understanding the behavior of the compound in various environments.
科学的研究の応用
Phosphorescence and Kinetic Studies
- The phosphorescence of bromonaphthalene derivatives, including 1-bromonaphthalene, has been observed in nitrogen-purged aqueous solutions containing ß-cyclodextrin. The addition of acetonitrile increases both the phosphorescence intensity and lifetime, leading to potential applications in photophysical studies (Turro et al., 1982).
Analytical Chemistry and Pharmaceutical Analysis
- A specific HPLC method has been developed for the quantitative determination of related compounds, including bromonaphthalene derivatives in pharmaceutical ingredients. This demonstrates its importance in ensuring the purity and quality of pharmaceutical products (Wagh et al., 2017).
Synthesis and Biological Evaluation
- Bromonaphthalene derivatives have been synthesized and evaluated for antimicrobial activities, showing potential for development in antimicrobial drugs (Sherekar et al., 2021).
Herbicidal Applications
- Certain bromonaphthalene derivatives have shown potent herbicidal activity, indicating potential for use in agricultural weed control (Wang et al., 2016).
Spectroscopic Investigations
- Bromonaphthalene derivatives have been studied for their room temperature phosphorescence properties in different media, contributing to our understanding of their photophysical behavior (Xiao, 1999).
特性
IUPAC Name |
2-(4-bromonaphthalen-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-12-8-9(5-6-14)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMAJOULTIGOOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413160 |
Source


|
| Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromonaphthalen-2-yl)acetonitrile | |
CAS RN |
401469-73-6 |
Source


|
| Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

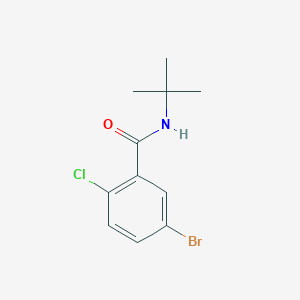
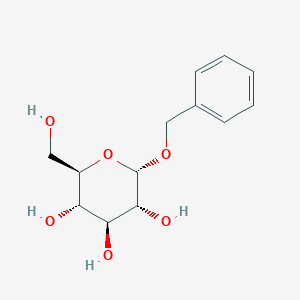


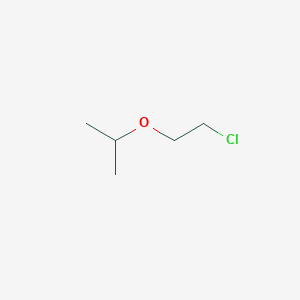
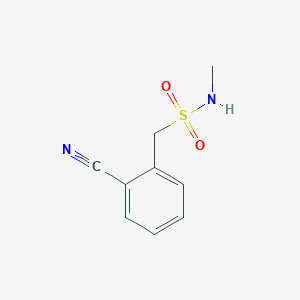
![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)
